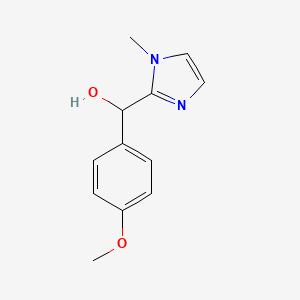![molecular formula C19H18N4O2 B4993751 4-({6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}carbonyl)morpholine](/img/structure/B4993751.png)
4-({6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}carbonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}carbonyl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyridine family and is widely used in scientific research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
4-({6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}carbonyl)morpholine has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit anticancer, anti-inflammatory, and anti-angiogenic properties. It has also been found to have potential applications in the treatment of neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 4-({6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}carbonyl)morpholine is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and prevent the formation of new blood vessels. It has also been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-({6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}carbonyl)morpholine in lab experiments include its unique properties and potential applications in various fields of scientific research. However, the limitations of this compound include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research of 4-({6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}carbonyl)morpholine. These include further studies on its potential applications in the treatment of various diseases, the development of more efficient synthesis methods, and the identification of its mechanism of action. Additionally, future research may focus on the development of new derivatives of this compound with improved properties and potential applications in various fields of scientific research.
Conclusion:
In conclusion, this compound is a unique chemical compound that has potential applications in various fields of scientific research. This compound has been extensively studied for its anticancer, anti-inflammatory, and anti-angiogenic properties, as well as its potential applications in the treatment of neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of 4-({6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}carbonyl)morpholine is a complex process that involves multiple steps. The synthesis method involves the reaction of 3-(1H-pyrazol-3-yl)benzoic acid with 3-chloro-6-(pyridin-3-yl)pyridazine in the presence of a base to form the intermediate compound. The intermediate compound is then treated with morpholine and a catalyst to yield this compound.
Eigenschaften
IUPAC Name |
morpholin-4-yl-[6-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-19(23-8-10-25-11-9-23)16-4-5-17(20-13-16)14-2-1-3-15(12-14)18-6-7-21-22-18/h1-7,12-13H,8-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZYSXSTHCXRSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C(C=C2)C3=CC=CC(=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4993670.png)
![N-[3-(aminosulfonyl)phenyl]-5-bromo-1-naphthamide](/img/structure/B4993672.png)
![N~1~-(3-chloro-2-methylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4993673.png)

![1-[1-(3-methyl-2-butenoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B4993682.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[(2-methoxy-3-quinolinyl)methyl]methanamine](/img/structure/B4993689.png)

![5-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4993707.png)
![ethyl N-[(5-bromo-3-pyridinyl)carbonyl]-beta-alaninate](/img/structure/B4993710.png)

![2-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4993743.png)
![[4-(1,3-benzodioxol-5-yl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl phenylcarbamate](/img/structure/B4993757.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B4993763.png)
![4-methoxy-3-nitro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4993776.png)